molecular formula C25H21ClN2O4S B3014541 2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 902585-45-9

2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No. B3014541
CAS RN: 902585-45-9
M. Wt: 480.96
InChI Key: XNZOWQUVNWPLCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized using a sequence of reactions starting from 2-aminobenzothiazole. The synthesis involved chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . The second and third papers describe the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide using different methodologies, with the third paper improving the process for better yield and purity . The fourth paper presents a new route for preparing a similar compound, N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, which is a key intermediate for selective EGFR kinase inhibitors . These synthetic routes and improvements are crucial for the development of quinoline-based pharmaceuticals.

Molecular Structure Analysis

The molecular structures of the synthesized quinoline derivatives were established using various spectroscopic techniques and elemental analyses . Additionally, the fifth paper discusses the molecular conformation analysis of novel unsymmetrical 1-hetaryl-4-(2-chloroquinolin-3-yl)azines using density functional theory (DFT) calculations. The study also includes time-dependent DFT calculations to validate the most stable molecular conformers .

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for the compound . However, they do describe the synthesis of related quinoline derivatives, which typically involve nucleophilic substitution, cyclization, and amide formation reactions. These reactions are fundamental in constructing the quinoline core and appending various functional groups to the heterocyclic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as their antibacterial activity, were evaluated in vitro against Gram-positive and Gram-negative bacteria . The antitumor evaluation of some novel unsymmetrical 1-hetaryl-4-(2-chloroquinolin-3-yl)azines was also performed, and their cytotoxicity was found to be dependent on the low-lying LUMO energy values . These properties are indicative of the potential therapeutic applications of quinoline derivatives.

Scientific Research Applications

Antiviral and Neuroprotective Properties

  • A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, showing promise in treating Japanese encephalitis. This suggests that similar compounds could be explored for their potential antiviral activities against various viral infections (Ghosh et al., 2008).

Analgesic and Anti-inflammatory Activities

  • Quinazolinyl acetamides have been synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. This indicates the potential of such compounds in the development of new pain management and anti-inflammatory drugs (Alagarsamy et al., 2015).

Structural and Fluorescence Studies

  • Studies on isoquinoline derivatives have revealed their ability to form crystalline salts and host–guest complexes with enhanced fluorescence emissions. These findings could be beneficial for developing fluorescent markers or probes in biological research (Karmakar et al., 2007).

Magnetic and Coordination Chemistry

  • Lanthanide complexes involving quinoline derivatives have shown single-molecule magnet behavior, highlighting their potential applications in magnetic materials and molecular electronics (Peng et al., 2015).

Antimicrobial Properties

  • A series of quinoline derivatives synthesized for their antimicrobial properties indicates the role of such compounds in developing new antibacterial agents. This suggests potential research applications in addressing bacterial resistance (Ramírez et al., 2020).

Molecular Docking and Drug Design

  • Synthesized quinoline derivatives have been evaluated for antibacterial and antioxidant activities and analyzed through molecular docking, providing insights into their interaction with biological targets. This underscores their utility in drug discovery and design processes (Zeleke et al., 2020).

properties

IUPAC Name

2-[6-chloro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-16-7-10-19(11-8-16)33(31,32)23-14-28(22-12-9-18(26)13-20(22)25(23)30)15-24(29)27-21-6-4-3-5-17(21)2/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZOWQUVNWPLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

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